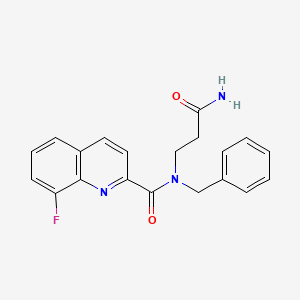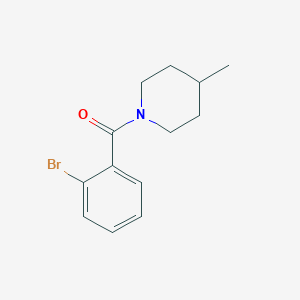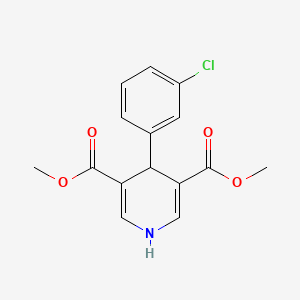
N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide" is a chemical compound whose synthesis and analysis are of interest in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and processes. For instance, Zhou et al. (2008) describe the synthesis of a similar compound, highlighting the complexity and precision required in such processes (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" often features complex arrangements of atoms and bonds. Saeed et al. (2020) and Kranjc et al. (2012) provide insights into the molecular structures of similar compounds, which can include various functional groups and crystalline forms (Saeed et al., 2020); (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds like "this compound" can be intricate. Studies like those by Al-Hourani et al. (2016) shed light on the reactions and properties of similar compounds (Al-Hourani et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are crucial for their application. Saeed et al. (2010) discuss these aspects in detail for a related compound (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are central to understanding how these compounds behave under different conditions. Studies like those by Lockman et al. (2010) provide insights into the chemical properties of analogous compounds (Lockman et al., 2010).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activity
- Histone Deacetylase Inhibition for Anticancer Properties : Compounds structurally related to N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide have been explored for their histone deacetylase (HDAC) inhibitory activity, demonstrating potential as anticancer agents. For example, MGCD0103, a molecule with similarities in structural motifs, selectively inhibits HDACs 1-3 and 11, indicating promise in cancer treatment through mechanisms such as blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Antimicrobial Activity
- Novel Derivatives with Antifungal Activity : Derivatives of this compound have shown significant antifungal activities. A study synthesizing novel molecules related to this compound demonstrated effectiveness against phytopathogenic fungi and common yeasts, suggesting their potential in developing new antifungal agents (Ienascu et al., 2018).
Material Science
- Corrosion Inhibition : Compounds similar to this compound have been investigated for their role in corrosion inhibition, particularly at metal interfaces. Such research highlights the potential of these compounds in protective coatings and materials engineering to prevent corrosion in industrial applications (Tawfik, 2015).
Molecular Imaging
- Melanoma Imaging : Radioiodinated derivatives of this compound have been studied for their uptake in melanoma, suggesting their application in imaging melanoma metastases. Such compounds can facilitate the diagnosis and monitoring of melanoma through imaging techniques (Eisenhut et al., 2000).
Chemical Synthesis and Drug Development
- Synthesis of CCR5 Antagonists : this compound and its derivatives have been utilized in the synthesis of complex molecules with potential therapeutic applications, such as CCR5 antagonists for treating conditions like HIV (Ikemoto et al., 2005).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-11-9-13(7-8-15(11)17)18-16(20)12-5-4-6-14(10-12)19(2)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVDJYOCDRQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)


![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)

